N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused heterocyclic core, a 3,4-dimethylphenyl group, and a sulfanylacetamide side chain. The thienopyrimidine scaffold is known for its pharmacological versatility, with modifications to substituents significantly influencing bioactivity and physicochemical properties .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-10-17(11-15(14)2)24-19(27)13-30-23-25-20-18(16-7-5-4-6-8-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOKEGVSUAXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 1040632-47-0) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 435.6 g/mol. Its structure features a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and a dimethylphenyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₁N₃O₂S₂ |
| Molecular Weight | 435.6 g/mol |
| CAS Number | 1040632-47-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that begin with the preparation of the thieno[3,2-d]pyrimidine core. Subsequent steps include the introduction of the phenyl and dimethylphenyl groups through nucleophilic substitution or coupling reactions, culminating in the formation of the acetamide linkage via amidation reactions .
Biological Activity
Research on this compound has revealed several significant biological activities:
Antimicrobial Activity
A study highlighted that compounds with similar thieno[3,2-d]pyrimidine structures exhibit promising antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table: Antimicrobial Activity
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(3,4-dimethylphenyl)-... | MRSA | 1 |
| N-(3,4-dimethylphenyl)-... | E. faecium | 2 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it significantly decreased the viability of Caco-2 (colorectal cancer) cells by approximately 39.8% compared to untreated controls . Another study indicated that modifications in the thieno[3,2-d]pyrimidine structure can enhance anticancer activity against different cell lines.
Table: Anticancer Activity
| Cell Line | Viability (%) after Treatment | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 55.4 | 0.0084 |
Case Studies
- Antibacterial Efficacy : A specific case study evaluated the efficacy of N-(3,4-dimethylphenyl)-... against resistant bacterial strains. The results showed that this compound had comparable activity to established antibiotics like daptomycin and was significantly more effective than ampicillin .
- Cytotoxicity Assessment : In another investigation focusing on cancer treatment potentials, researchers screened various derivatives for their ability to reduce cell viability in multicellular spheroids. The compound displayed substantial cytotoxicity against both Caco-2 and A549 cells .
Scientific Research Applications
Medicinal Chemistry Applications
N-(3,4-dimethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown promising potential in various therapeutic areas:
- Anticancer Activity : Compounds with thieno[3,2-d]pyrimidine structures are often explored for their anticancer properties. Research indicates that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in cancer cells by targeting specific signaling pathways .
- Antimicrobial Properties : The presence of sulfur and nitrogen atoms in the structure enhances its potential as an antimicrobial agent. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess such properties .
- Enzyme Inhibition : Initial studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to applications in treating metabolic disorders or diseases related to enzyme dysfunctions .
Synthetic Chemistry Applications
The compound's structural complexity allows for various synthetic modifications:
- Synthesis of Derivatives : The ability to modify the thieno[3,2-d]pyrimidine core enables the synthesis of numerous derivatives with potentially enhanced biological activities. This versatility is crucial for drug development and optimization processes in pharmaceutical research .
- Reactivity Studies : Understanding the reactivity of this compound can lead to insights into its behavior in different chemical environments. This knowledge is essential for developing new synthetic routes or optimizing existing ones for industrial applications .
Case Studies
Several studies have investigated the biological activities and synthesis routes of compounds similar to this compound:
-
Anticancer Efficacy Study :
- A study evaluated the effects of a thieno[3,2-d]pyrimidine derivative on various cancer cell lines.
- Results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
-
Antimicrobial Activity Assessment :
- Research focused on testing the antimicrobial efficacy of compounds with similar structures against common bacterial strains.
- The results showed promising inhibition zones, indicating potential use as antimicrobial agents.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Structural Features | Biological Activity | CAS/Reference |
|---|---|---|---|
| N-(3-Acetylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | Methyl substitutions on phenyl rings | Enhanced lipophilicity; potential kinase inhibition | 27375549 |
| Ethyl 4-(2-{[3-(2,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate) | Ethyl ester derivative | Improved metabolic stability | 1291848-18-4 |
| N-[2-(4-Chlorophenyl)ethyl]-2-{[3-(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl}acetamide | Chlorinated phenyl groups | Increased cytotoxicity; antiproliferative activity | E793-1920 |
| 2-({3-Ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | Trifluoromethylphenyl group | Enhanced bioavailability; protease inhibition | — |
| N-(4-Methylphenyl)-2-{[4-(4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole ring substitution | Antimicrobial activity | — |
Key Differentiators of the Target Compound
- Core Modifications: The 7-phenyl group on the thienopyrimidine core distinguishes it from analogs with pyridinyl or thiadiazole moieties, which are associated with anticancer or anti-inflammatory activities .
Pharmacological and Chemical Property Trends
- Lipophilicity : Methyl and phenyl substituents increase logP values, correlating with improved blood-brain barrier penetration in related compounds .
- Bioactivity : Chlorinated derivatives exhibit higher cytotoxicity, while trifluoromethyl groups enhance protease affinity, suggesting the target compound may occupy a middle ground with tunable efficacy .
- Synthetic Accessibility : The absence of nitro or halide groups simplifies synthesis compared to nitrophenyl or chlorinated analogs, which require stringent reaction conditions .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can its purity be validated?
- Methodological Answer : A typical synthesis involves coupling the thieno[3,2-d]pyrimidinone core with a substituted acetamide via a sulfanyl linker. For example, similar compounds are synthesized by refluxing intermediates like 3-methyl-4-oxo-thienopyrimidine with chloroacetamide derivatives in anhydrous DMF, using K2CO3 as a base . Purity validation requires multi-technique characterization:
- 1H NMR : Confirm substituent integration (e.g., aromatic protons at δ 7.28–7.82 ppm for phenyl groups ).
- Elemental Analysis : Match calculated vs. observed values for C, H, N, and S (e.g., deviations < 0.3% ).
- HPLC/MS : Monitor retention times and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 344.21 ).
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in DMSO-d6; observe characteristic peaks like NHCO (δ ~10.10 ppm) and thieno-pyrimidine CH-5 (δ ~6.01 ppm) .
- X-ray Diffraction : Resolve crystal packing and intramolecular interactions (e.g., monoclinic P21/c symmetry with β = 108.76° ).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfanyl (C-S, ~650 cm<sup>-1</sup>) groups.
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for analogous thienopyrimidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., GRRM) identify transition states and intermediates. For example, ICReDD’s approach integrates computational screening of substituent effects (e.g., electron-withdrawing groups on pyrimidine cores) with experimental validation to optimize yields .
Q. What strategies resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?
- Methodological Answer :
- Cross-Validation : Compare NMR integration ratios with theoretical proton counts (e.g., 1H signals for methyl groups at δ 2.19 ppm ).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., m/z accuracy < 5 ppm).
- Single-Crystal XRD : Resolve structural ambiguities by correlating bond lengths/angles with computational models .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Methodological Answer : Use fractional factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. For example, a Central Composite Design (CCD) identified optimal conditions for similar acetamide syntheses, achieving 80% yield with minimal byproducts .
Q. What are the challenges in determining the compound’s stability under varying pH and temperature?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Monitor degradation via HPLC and LC-MS.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., mass loss onset at >200°C for thienopyrimidines ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
